2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Overview
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” is a solid powder-like substance . It is a white crystal at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide .
Synthesis Analysis
The synthesis of this compound is mainly realized through organic synthetic chemical reactions . Generally, it is obtained through the cyclization reaction of indoline-2-one and methyl butyrate . In another synthesis method, phthalic anhydride was reacted with aminoacetoacetate to afford a phthalimide derivative which reacted with hydrazine hydrate to give a new indolinylacetohydrazide derivative .Chemical Reactions Analysis
The compound can be used as a precursor to synthesize various derivatives depending on the types of reactants . The new derivatives were characterized and evaluated as antimicrobial agents .Physical And Chemical Properties Analysis
This compound is a solid powder-like substance . It is a white crystal at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-12-9-18(27(25-12)22-23-16-8-7-13(31-2)10-17(16)32-22)24-19(28)11-26-20(29)14-5-3-4-6-15(14)21(26)30/h3-10H,11H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLFQSGFQQRNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=C(S4)C=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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